

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

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Compound of Interest

Compound Name: 1-(difluoromethyl)-1H-pyrazol-4-amine

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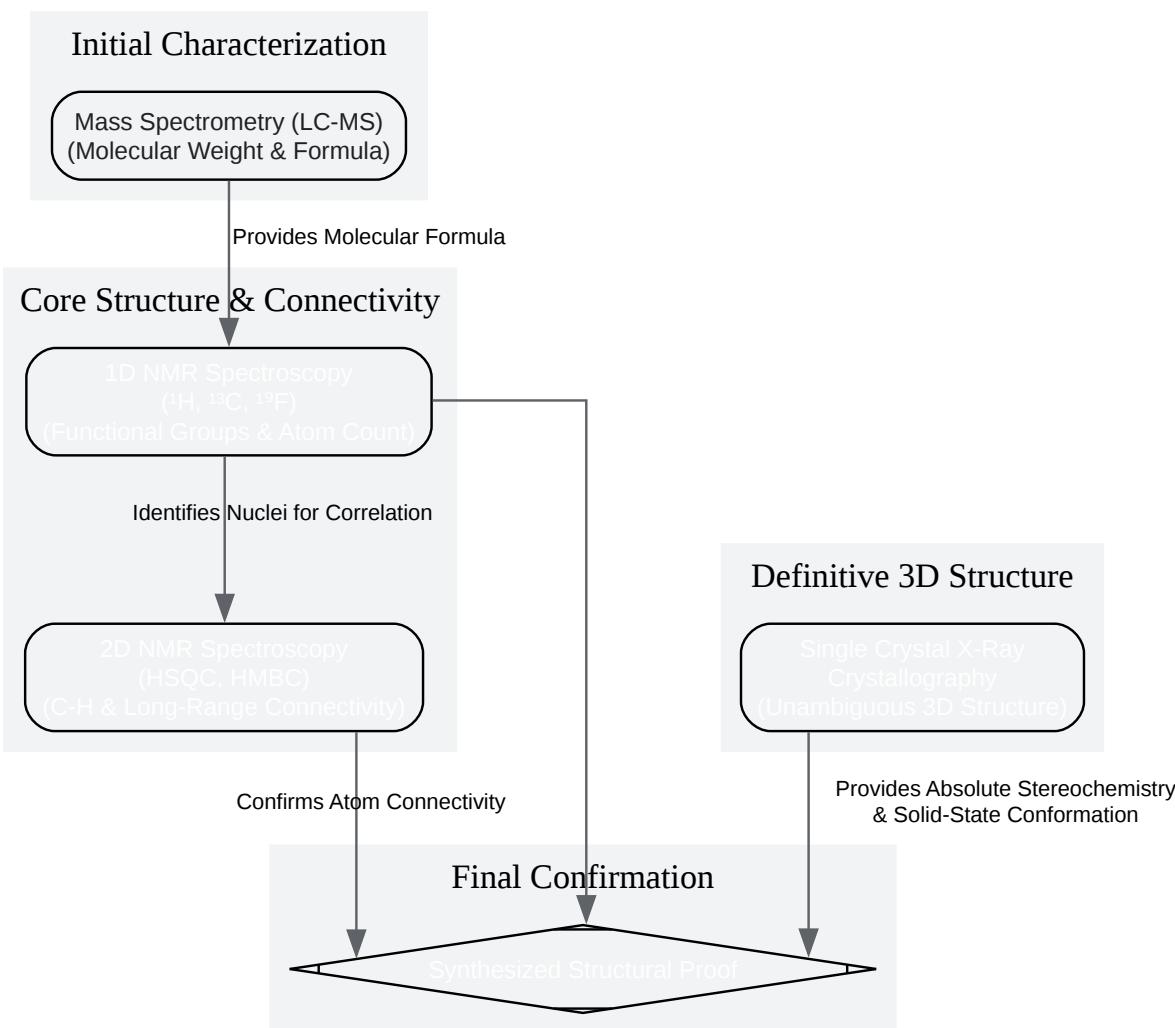
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile biological activities.^{[1][2][3]} The introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into these scaffolds can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This includes improvements in metabolic stability, membrane permeability, and binding affinity to target proteins.^[4] **1-(difluoromethyl)-1H-pyrazol-4-amine** (Molecular Formula: C₄H₅F₂N₃, Molecular Weight: 133.10 g/mol) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.^{[5][6][7]} Its precise structural characterization is therefore not merely an academic exercise but a critical prerequisite for drug design, process development, and regulatory compliance.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **1-(difluoromethyl)-1H-pyrazol-4-amine**. We will move beyond procedural outlines to explore the causal reasoning behind the selection of analytical techniques, the interpretation of complex data, and the synthesis of information to build an unassailable structural proof.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is a systematic process of hypothesis testing. We begin with foundational techniques that provide broad strokes—such as molecular weight and

the primary carbon-hydrogen framework—and progressively employ more sophisticated methods to resolve fine structural details and connectivity.



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Caption: Workflow for the structure elucidation of **1-(difluoromethyl)-1H-pyrazol-4-amine**.

Part 1: Mass Spectrometry – Confirming Molecular Identity

Expertise & Causality: Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a synthesized compound. For **1-(difluoromethyl)-1H-pyrazol-4-amine**, we employ Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) in positive ion mode. This technique is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion ($[M+H]^+$), providing a clear and accurate measurement of the molecular mass.^{[8][9]} High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition against the theoretical formula ($C_4H_5F_2N_3$).

Expected Data

Parameter	Theoretical Value	Observed Value (HRMS)	Interpretation
Molecular Formula	$C_4H_5F_2N_3$	-	Derived from HRMS data.
Monoisotopic Mass	133.0451	133.0453	Confirms elemental composition.
$[M+H]^+$ Ion	134.0529	134.0531	Confirms molecular weight.
Key Fragments	-	m/z 83, 66	Potential loss of CHF_2 group and subsequent ring fragments. ^{[10][11]}

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to facilitate protonation).
- **Chromatography:** Inject 5 μ L of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m). Use a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5 minutes.
- **Mass Spectrometry (ESI-QTOF):**
 - Ionization Mode: ESI Positive.

- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Mass Range: m/z 50-500.
- Acquisition Mode: MS and Data-Dependent MS/MS.

Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a fluorinated compound, a suite of experiments including ^1H , ^{13}C , ^{19}F , and 2D correlation spectroscopy is essential.[12][13]

^1H NMR: Proton Environment Mapping

Expertise & Causality: ^1H NMR provides information on the number, connectivity, and chemical environment of protons. For our target molecule, we expect distinct signals for the two pyrazole ring protons (H3 and H5), the amine protons (-NH₂), and the unique proton of the difluoromethyl group (-CHF₂). The coupling of the CHF₂ proton to the two adjacent fluorine atoms is a key diagnostic feature, expected to produce a triplet due to the $^1\text{J}(\text{H},\text{F})$ coupling.

^{13}C NMR: The Carbon Backbone

Expertise & Causality: ^{13}C NMR reveals the number of unique carbon environments. The difluoromethyl carbon is particularly informative, as its signal will be split into a triplet by the two attached fluorine atoms ($^1\text{J}(\text{C},\text{F})$ coupling). Broadband proton decoupling is used to simplify the spectrum, but off-resonance or DEPT experiments can be used to determine the number of attached protons for each carbon.

^{19}F NMR: The Fluorine Signature

Expertise & Causality: ^{19}F NMR is indispensable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[12] The two fluorine atoms of the N-CHF₂ group are diastereotopic and will appear as a doublet of doublets, coupling to the geminal proton ($^2\text{J}(\text{F},\text{H})$) and to each other ($^2\text{J}(\text{F},\text{F})$).[14] This provides unambiguous confirmation of the -CHF₂ moiety.

Expected NMR Data (in DMSO-d₆, 400 MHz)

Nucleus	Position	Expected δ (ppm)	Multiplicity	J (Hz)	Interpretation
¹ H	H5	~7.8	s	-	Pyrazole ring proton.
H3	~7.5	s	-	-	Pyrazole ring proton.
-CHF ₂	~7.2	t	² J(H,F) ≈ 55	-	Triplet confirms coupling to two F atoms.
-NH ₂	~5.5	br s	-	-	Exchangeable amine protons.
¹³ C	C3	~140	d	-	Pyrazole ring carbon.
C5	~135	d	-	-	Pyrazole ring carbon.
C4	~110	s	-	-	Pyrazole carbon bearing the amine.
-CHF ₂	~115	t	¹ J(C,F) ≈ 240	-	Triplet confirms C-F ₂ bonding.
¹⁹ F	-CHF ₂	~90	d	² J(F,H) ≈ 55	Doublet due to coupling with the geminal proton.

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR establishes their connectivity.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the C-H assignments for the pyrazole ring and the CHF₂ group.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It reveals 2- and 3-bond correlations between protons and carbons. The crucial correlation will be from the proton of the CHF₂ group to the C3 and C5 carbons of the pyrazole ring, definitively placing the difluoromethyl group on the N1 nitrogen.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: Acquire 16 scans using a standard pulse program at 298 K.
- ¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.
- ¹⁹F NMR: Acquire 64 scans using a standard pulse program with proton decoupling.
- 2D Spectra (HSQC, HMBC): Acquire spectra using standard gradient-selected pulse programs, optimizing acquisition times and spectral widths based on the 1D spectra.

Part 3: X-ray Crystallography – The Definitive Proof

Expertise & Causality: Single-crystal X-ray crystallography provides an unambiguous three-dimensional map of the electron density in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[\[15\]](#)[\[16\]](#) While NMR confirms the structure in solution, crystallography provides the "gold standard" proof of the molecular architecture and can reveal details about hydrogen bonding networks in the crystal lattice.[\[17\]](#)

Expected Data (Representative)

Parameter	Value	Interpretation
Crystal System	Orthorhombic	Defines the unit cell geometry.
Space Group	Pnma	Describes the symmetry within the crystal.[16]
C-F Bond Length	~1.35 Å	Typical for a difluoromethyl group.
N1-C(F ₂) Bond Length	~1.42 Å	Confirms N-C bond.
C4-N(H ₂) Bond Length	~1.38 Å	Confirms C-N bond.
Intermolecular Interactions	N-H···N hydrogen bonds	Shows how molecules pack, often forming dimers or trimers.[16][17]

Experimental Protocol: X-ray Crystallography

- Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) at room temperature to obtain single crystals of sufficient quality.
- Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 170 K) to minimize thermal motion.[16]
- Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Conclusion: A Synthesized and Self-Validating Structural Proof

The structure of **1-(difluoromethyl)-1H-pyrazol-4-amine** is definitively established through the cohesive and cross-validating data from multiple analytical techniques.

- HRMS confirms the elemental formula C₄H₅F₂N₃.[5]

- NMR spectroscopy provides the complete bonding framework:
 - ^1H and ^{19}F NMR confirm the presence and connectivity of the $-\text{CHF}_2$ group through characteristic multiplicities and coupling constants.[14]
 - ^{13}C NMR confirms the presence of four unique carbon atoms, including the signature triplet of the difluoromethyl carbon.
 - HMBC is the linchpin, connecting the $-\text{CHF}_2$ group to the N1 position of the pyrazole ring and confirming the relative positions of all substituents.
- X-ray crystallography provides the ultimate, unambiguous proof of the atomic arrangement in three-dimensional space.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data required for advanced research and development in the pharmaceutical and agrochemical industries.

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